1-(2-Isothiocyanatocyclohexyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

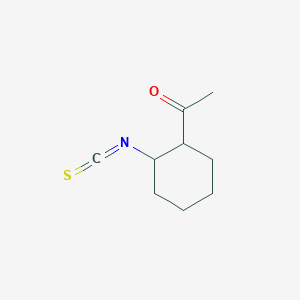

1-(2-Isothiocyanatocyclohexyl)ethanone is an organic compound with the molecular formula C9H13NOS and a molar mass of 183.27 g/mol It is characterized by the presence of an isothiocyanate group attached to a cyclohexyl ring, which is further connected to an ethanone moiety

Métodos De Preparación

The synthesis of 1-(2-Isothiocyanatocyclohexyl)ethanone typically involves the reaction of cyclohexylamine with carbon disulfide and chloroform under basic conditions to form the isothiocyanate intermediate. This intermediate is then reacted with acetyl chloride to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Análisis De Reacciones Químicas

1-(2-Isothiocyanatocyclohexyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol group.

Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form thioureas or thiocarbamates.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and primary amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-(2-Isothiocyanatocyclohexyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing sulfur or nitrogen atoms.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique reactivity and functional groups.

Mecanismo De Acción

The mechanism of action of 1-(2-Isothiocyanatocyclohexyl)ethanone involves its interaction with various molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the modulation of protein function, which may underlie its biological effects.

Comparación Con Compuestos Similares

1-(2-Isothiocyanatocyclohexyl)ethanone can be compared with other isothiocyanate-containing compounds, such as:

Phenyl isothiocyanate: Similar in reactivity but differs in the aromatic ring structure.

Allyl isothiocyanate: Known for its pungent odor and use in mustard oil, it has a simpler aliphatic structure.

Benzyl isothiocyanate: Contains a benzyl group, making it more hydrophobic and potentially more reactive with certain biological targets.

The uniqueness of this compound lies in its cyclohexyl ring, which imparts different steric and electronic properties compared to its aromatic or aliphatic counterparts.

Actividad Biológica

1-(2-Isothiocyanatocyclohexyl)ethanone is an organic compound notable for its unique structure, which consists of a cyclohexyl group and an isothiocyanate functional group. This compound has garnered attention in various fields, particularly in biological research, due to its potential reactivity with biological macromolecules such as proteins and nucleic acids. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H10N2S

- Molar Mass : 183.27 g/mol

- Storage Conditions : Recommended at 2°C to 8°C to maintain stability.

The biological activity of this compound is primarily attributed to its isothiocyanate group, known for participating in nucleophilic addition reactions. This reactivity allows the compound to modify amino acid residues in proteins through electrophilic attack. The potential mechanisms include:

- Hydrolysis : Formation of thiourea derivatives.

- Reactivity with Amines : Leading to the formation of various substituted products.

- Cycloaddition Reactions : Interaction with alkenes or alkynes.

These interactions suggest that this compound may play a role in developing targeted therapies by modifying specific biological targets within cells .

Antimicrobial Activity

Isothiocyanates are also recognized for their antimicrobial properties. The ability of this compound to interact with microbial proteins could lead to the development of novel antimicrobial agents .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyl Isothiocyanate | Contains a benzene ring | Known for strong anticancer properties |

| Phenethyl Isothiocyanate | Features a phenethyl group | Exhibits significant antimicrobial activity |

| Allyl Isothiocyanate | Contains an allyl group | Commonly studied for cancer prevention |

| 4-Methylthio-3-nitrophenyl Isothiocyanate | Nitrophenyl group with methylthio substitution | Potential use in targeted drug delivery systems |

The distinct cyclohexyl structure of this compound may influence its biological activity compared to other isothiocyanates, potentially leading to different pharmacokinetic and pharmacodynamic profiles .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, the following findings from related research highlight its potential applications:

- Study on Isothiocyanates and Cancer : A study investigating various isothiocyanates found that those with cycloalkane structures exhibited varying degrees of cytotoxicity against cancer cell lines. This suggests that this compound may similarly impact cancer cells through its unique structure .

- Antimicrobial Efficacy : Research into isothiocyanates has shown promising results in inhibiting bacterial growth. The reactivity of the isothiocyanate moiety could be leveraged to develop new antimicrobial agents based on this compound .

Propiedades

IUPAC Name |

1-(2-isothiocyanatocyclohexyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-7(11)8-4-2-3-5-9(8)10-6-12/h8-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHLPYXAGONCMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCC1N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.